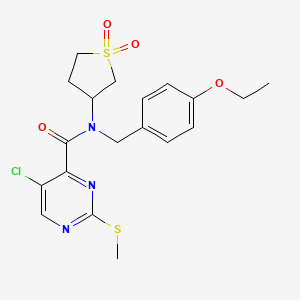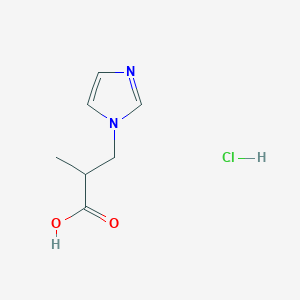![molecular formula C12H19NO2 B2934188 Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate CAS No. 1932279-32-7](/img/structure/B2934188.png)
Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl carbamate is a compound used in the synthesis of various organic molecules . The tert-butyl group is often used as a protecting group for amines in organic synthesis .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, contains a total of 33 bond(s). There are 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Physical and Chemical Properties Analysis
Tert-butyl carbamate is a solid substance . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Carbocyclic Analogues
Tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate plays a crucial role as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound's crystal structure confirms its pivotal substitution pattern, facilitating the creation of structurally precise nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).
Stereoselective Synthesis of Factor Xa Inhibitors
An efficient stereoselective synthesis method using tert-butyl ((1R, 3S)-3-ethynylcyclopentyl)carbamate has been developed for creating six stereoisomers of a key intermediate in factor Xa inhibitors synthesis. This method highlights the compound's versatility in controlling stereochemistry through Mitsunobu reaction and base-catalyzed epimerization, offering a scalable route for pharmaceutical synthesis (Wang, Ma, Reddy, & Hu, 2017).
Characterization and Evaluation of Genotoxic Impurities
A novel method was established for characterizing and evaluating tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate-related genotoxic impurities in pharmaceutical substances, showcasing its importance in ensuring drug safety and compliance with regulatory standards (Puppala, Subbaiah, & Maheswaramma, 2022).
Mild and Efficient One-Pot Curtius Rearrangement
The compound is integral in a mild and efficient one-pot Curtius rearrangement process, forming an acyl azide intermediate that undergoes rearrangement to yield tert-butyl carbamate derivatives. This method is noted for its high yields and compatibility with a variety of substrates, including those leading to protected amino acids, which are crucial in peptide synthesis (Lebel & Leogane, 2005).
Synthesis of Biologically Active Compounds
A rapid synthetic method utilizing tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate was developed for an important intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. This method highlights the compound's role in streamlining the production of complex pharmaceuticals (Zhao, Guo, Lan, & Xu, 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate. For instance, it’s known that the compound should be stored at a temperature between 28°C .
Propiedades
IUPAC Name |
tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXBYFRDCALDU-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934108.png)
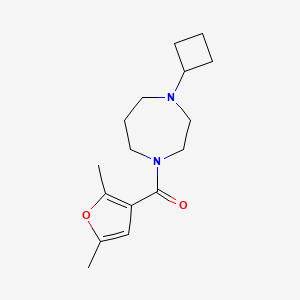
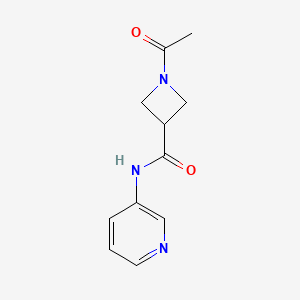
![1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2934114.png)
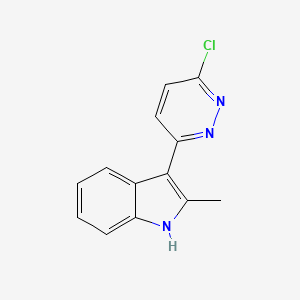
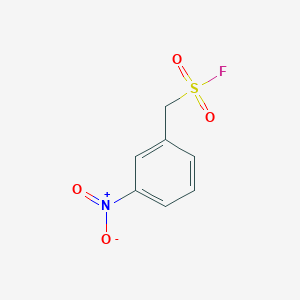
![Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2934119.png)
